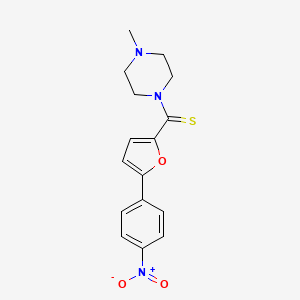

(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione, also known as MNFM, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

- Lipoxygenase Inhibition : In a study by Hayun et al., two derivatives of dehydrozingerone—5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone and 5-(morpholin-4-ylmethyl)dehydrozingerone —were evaluated as lipoxygenase inhibitors. They exhibited significant inhibitory activity against the enzyme, with half-maximal inhibitory concentrations (IC50) of 219.13 μM and 269.39 μM, respectively. These activities were comparable to nordihydroguaiaretic acid .

- Xanthine Oxidase Inhibition : The same derivatives also inhibited xanthine oxidase, an enzyme involved in purine metabolism. Their IC50 values were 102.34 μM and 230.52 μM, respectively. Although their activity was lower than that of allopurinol (IC50 = 34.09 μM), these compounds hold promise for further exploration .

- Intermediate in Drug Synthesis : The compound is a key intermediate in the preparation of various active pharmaceutical ingredients (APIs). Notably, it plays a role in the synthesis of drugs like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .

- Piperazine Chrome-2-one Derivatives : Novel piperazine chrome-2-one derivatives, including those related to our compound, were studied for their antimicrobial activity. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential antibacterial effects .

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline : This compound and its derivatives are used as inhibitors of SIRT6, a protein associated with diabetes. Further research may uncover their therapeutic potential in managing this metabolic disorder .

- 4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate : The compound is involved in the preparation of 1-(4-methoxyphenyl)-4-methylpiperazine through aminomethylation reactions. These synthetic pathways contribute to drug development .

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : This derivative is obtained via aminomethylation of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde. Its potential applications warrant further investigation .

Enzyme Inhibition

Pharmaceutical Synthesis

Antimicrobial Activity

SIRT6 Inhibition for Diabetes Treatment

Aminomethylation Reactions

Triazole-Thione Derivatives

Wirkmechanismus

Target of Action

Compounds with a piperazine moiety, like “(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione”, are often seen in pharmaceuticals and have been known to interact with a variety of targets, including G protein-coupled receptors and ion channels .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body .

Eigenschaften

IUPAC Name |

(4-methylpiperazin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-17-8-10-18(11-9-17)16(23)15-7-6-14(22-15)12-2-4-13(5-3-12)19(20)21/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOWFWGYSXTNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)

![2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2637749.png)

![1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2637753.png)